2-Methoxy-N-3-pyrrolidinyl-benzamide Hydrochloride: Chemical Structure Analysis
2-Methoxy-N-3-pyrrolidinyl-benzamide Hydrochloride: Chemical Structure Analysis
Executive Summary
This technical guide provides an in-depth structural and analytical profile of 2-Methoxy-N-(pyrrolidin-3-yl)benzamide hydrochloride (CAS: 1021188-88-4). As a core pharmacophore scaffold, this molecule underpins a significant class of benzamide-based antipsychotics (e.g., Sulpiride, Remoxipride, Nemonapride) targeting Dopamine D2/D3 receptors.
The analysis focuses on the critical structural determinants of its biological activity: the ortho-methoxy effect , the pyrrolidine ring conformation , and the stereochemical implications of the C3-chiral center. This guide details the synthetic pathways, spectroscopic signatures (NMR, MS), and quality control methodologies required for rigorous characterization.
Chemical Identity & Physicochemical Profile
Nomenclature & Identification
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IUPAC Name: 2-Methoxy-N-(pyrrolidin-3-yl)benzamide hydrochloride
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Common Scaffold Reference: Des-alkyl benzamide fragment; Nemonapride core analog.
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Molecular Formula: C₁₂H₁₆N₂O₂ · HCl
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Molecular Weight: 220.27 (Free Base) / 256.73 (HCl Salt)
Structural Architecture
The molecule consists of three distinct domains:
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Lipophilic Domain: A phenyl ring substituted at the ortho position with a methoxy group.
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Linker Domain: An amide bond (-CONH-) connecting the aromatic ring to the aliphatic cycle.
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Hydrophilic/Basic Domain: A pyrrolidine ring attached at the C3 position, containing a secondary amine (protonated at physiological pH).
Key Physicochemical Properties
| Property | Value (Predicted/Experimental) | Significance |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity; blood-brain barrier (BBB) penetrant. |
| pKa (Base) | ~9.2 (Pyrrolidine NH) | Predominantly ionized (>99%) at physiological pH (7.4). |
| H-Bond Donors | 2 (Amide NH, Pyrrolidine NH) | Critical for receptor anchoring (Asp residue in TM3). |
| H-Bond Acceptors | 3 (Amide O, Methoxy O, Pyrrolidine N) | The methoxy oxygen is an intramolecular acceptor. |
Structural Analysis & Pharmacophore Logic
The "Ortho-Methoxy Effect" (Intramolecular Hydrogen Bonding)
A defining feature of bioactive benzamides is the pseudo-ring formation . The ortho-methoxy group forms a strong intramolecular hydrogen bond with the amide nitrogen proton (N-H ··· O-Me).
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Conformational Lock: This interaction locks the amide bond into a planar conformation coplanar with the benzene ring.
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Pharmacological Impact: This planarity mimics the rigid tricyclic structure of phenothiazines (e.g., Chlorpromazine), enabling high-affinity binding to the Dopamine D2 receptor hydrophobic pocket.
Stereochemistry: The C3 Chiral Center
The pyrrolidine ring possesses a chiral center at position 3.
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Enantiomers: (S)- and (R)-2-Methoxy-N-(pyrrolidin-3-yl)benzamide.
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Biological Relevance: In the benzamide class (e.g., Sulpiride), the (S)-enantiomer typically exhibits significantly higher affinity for D2 receptors.[3] The spatial orientation of the basic nitrogen relative to the aromatic ring is critical for ionic bonding with the conserved Aspartate (Asp114) residue in the receptor.
Structural Visualization (DOT Diagram)
Caption: Figure 1 illustrates the critical intramolecular hydrogen bond (red dashed line) that locks the conformation, essential for receptor recognition.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
To validate the structure, specific signals must be identified. The presence of the pyrrolidine ring creates a complex aliphatic region due to ring puckering and diastereotopic protons.
Protocol: Dissolve ~10 mg in DMSO-d₆.
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¹H NMR (400 MHz, DMSO-d₆) Expectations:
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Amide NH: Doublet or broad singlet at δ 8.0–8.5 ppm (deshielded by H-bond).
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Aromatic Ring:
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H-6 (dd): δ 7.8 ppm (closest to carbonyl).
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H-4 (td): δ 7.4 ppm .
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H-3, H-5 (m): δ 6.9–7.1 ppm .
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Methoxy Group: Sharp singlet at δ 3.8–3.9 ppm (3H).
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Pyrrolidine Ring (C3-H): Multiplet at δ 4.4–4.6 ppm (methine proton adjacent to amide N).
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Pyrrolidine CH₂ (C2, C4, C5): Complex multiplets at δ 1.8–3.4 ppm . The protons adjacent to the nitrogen (C2, C5) will be deshielded if the salt form is analyzed.
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Mass Spectrometry (LC-MS)
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Ionization: Electrospray Ionization (ESI), Positive Mode.
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Parent Ion: [M+H]⁺ = 221.13 m/z .
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Fragmentation Pattern (MS/MS):
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m/z 135: Acylium ion [2-Methoxybenzoyl]⁺ (Cleavage of amide bond).
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m/z 70: Pyrrolidine ring fragment (C₄H₈N⁺).
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m/z 152: [2-Methoxybenzamide]⁺ fragment.
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Chiral HPLC Method (Enantiomeric Purity)
Separation of (S) and (R) enantiomers is mandatory for biological assays.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
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Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1).
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Detection: UV at 254 nm.
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Flow Rate: 1.0 mL/min.
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Expected Result: Baseline separation of enantiomers (Resolution Rs > 1.5).
Synthetic Pathway
The synthesis typically involves the coupling of an activated 2-methoxybenzoic acid derivative with a protected 3-aminopyrrolidine, followed by deprotection.
Step-by-Step Protocol
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Activation: React 2-methoxybenzoic acid with Thionyl Chloride (SOCl₂) or Oxalyl Chloride to form the acid chloride. Alternatively, use coupling agents like HATU/DIPEA for milder conditions.
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Coupling: Add N-Boc-3-aminopyrrolidine to the activated acid in DCM/TEA at 0°C.
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Intermediate Isolation: Purify the N-Boc-protected intermediate (Silica gel chromatography).
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Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group.
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Salt Formation: Precipitate the hydrochloride salt with diethyl ether.
Synthesis Workflow (DOT Diagram)
Caption: Figure 2 outlines the standard convergent synthesis using Boc-protection strategy to ensure regioselectivity.
Quality Control & Stability
Impurity Profile
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Hydrolysis Product: 2-Methoxybenzoic acid (from amide hydrolysis under extreme acid/base).
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Dimerization: Formation of bis-amides if excess acid chloride is used.
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Regioisomers: N-(pyrrolidin-2-yl) isomers if the starting material (3-aminopyrrolidine) contains 2-amino impurities.
Storage Conditions
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Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.
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Recommendation: Store at -20°C in a desiccator under Argon.
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Retest Period: 12 months (solid state).
References
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BLD Pharm. (2024).[2] Certificate of Analysis: 2-Methoxy-N-3-pyrrolidinyl-benzamide hydrochloride (CAS 1021188-88-4).[1][2] BLD Pharmatech. Link
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Jenner, P., & Marsden, C. D. (1981). Substituted benzamides as dopamine antagonists. Neuropharmacology, 20(12), 1285-1293. Link
- Högberg, T. (1991). Novel substituted salicylamides and benzamides as selective dopamine D2-receptor antagonists. Drugs of the Future, 16(4), 333-357.
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PubChem. (2024). Compound Summary: N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (Nemonapride Analog). National Library of Medicine. Link
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ChemicalBook. (2024). Product Entry: 2-Methoxy-N-(pyrrolidin-3-yl)benzamide hydrochloride.[4] Link
Sources
- 1. 2990110-17-1|2-(Benzyloxy)-N-(pyrrolidin-3-yl)benzamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2989084-78-6|N-(Pyrrolidin-3-yl)-2-(trifluoromethoxy)benzamide hydrochloride|BLD Pharm [bldpharm.com]
- 3. (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[125I]iodo- 2-methoxybenzamide hydrochloride, a new selective radioligand for dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
